4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound in focus belongs to a class of chemicals known for their intricate molecular structure and potential for various applications in chemical and pharmaceutical research. Compounds with similar structures, such as isoindolinones and butanamides, have been extensively studied for their synthesis methods, molecular arrangements, and functional properties. These studies provide valuable insights into the chemical and physical behaviors expected from closely related compounds.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of a compound structurally related to the one was achieved by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, yielding a product through a controlled reaction mechanism (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction. These analyses reveal intricate details about the molecular geometry, bond lengths, angles, and the overall 3D arrangement, which are crucial for understanding the chemical reactivity and interactions of the compound (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds often exhibit specificity towards particular reactants and conditions, leading to a variety of products with potential biological or catalytic applications. The reactivity can be attributed to the functional groups present in the compound, such as the amide linkage and the isoindolinone ring system, which participate in nucleophilic and electrophilic reactions, respectively.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. For example, compounds with similar frameworks have been reported to possess distinct crystallographic parameters, indicative of their solid-state packing and intermolecular interactions (Huang Ming-zhi et al., 2005).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-14-9-11-15(12-10-14)21-18(23)8-5-13-22-19(24)16-6-3-4-7-17(16)20(22)25/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCSPSSTXXPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.